Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
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Description
“Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H9F2NO4S2 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 333.331 Da, and the mono-isotopic mass is 332.994110 Da .Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds , which could have various effects depending on the specific reaction context.
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stable performance under a variety of environmental conditions.
Properties
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWOULIOQOVAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.